(2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid

Lipophilicity Drug-likeness Membrane permeability

(2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid (CAS 929810-32-2) is a synthetic small-molecule sulfonamide featuring a 1,3-thiazole core substituted at position 2 with a 4-methoxybenzenesulfonamide group and at position 4 with an acetic acid side chain. With a molecular formula of C12H12N2O5S2 and a molecular weight of 328.4 g/mol, it belongs to the class of thiazole-4-acetic acid sulfonamide derivatives—a scaffold recognized for its privileged role in medicinal chemistry, including applications as carbonic anhydrase inhibitors, SCD1 inhibitors, and antioxidant agents.

Molecular Formula C12H12N2O5S2
Molecular Weight 328.36
CAS No. 929810-32-2
Cat. No. B2876722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid
CAS929810-32-2
Molecular FormulaC12H12N2O5S2
Molecular Weight328.36
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)O
InChIInChI=1S/C12H12N2O5S2/c1-19-9-2-4-10(5-3-9)21(17,18)14-12-13-8(7-20-12)6-11(15)16/h2-5,7H,6H2,1H3,(H,13,14)(H,15,16)
InChIKeyONNNPCGCFUVJDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic Acid (CAS 929810-32-2): A Structurally Distinct Sulfonamide-Thiazole Scaffold for Targeted Library Design and Enzyme Inhibition Screening


(2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid (CAS 929810-32-2) is a synthetic small-molecule sulfonamide featuring a 1,3-thiazole core substituted at position 2 with a 4-methoxybenzenesulfonamide group and at position 4 with an acetic acid side chain [1]. With a molecular formula of C12H12N2O5S2 and a molecular weight of 328.4 g/mol, it belongs to the class of thiazole-4-acetic acid sulfonamide derivatives—a scaffold recognized for its privileged role in medicinal chemistry, including applications as carbonic anhydrase inhibitors, SCD1 inhibitors, and antioxidant agents [2][3]. The compound is commercially supplied at ≥95% purity (HPLC) by multiple vendors and is designated exclusively for research use .

Why Close Analogs of (2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic Acid Cannot Be Interchanged Without Quantitative Verification


The 2-aminothiazole-4-acetic acid sulfonamide scaffold is exquisitely sensitive to the nature of the N-sulfonyl substituent. Even within a narrow series of mono-substituted phenylsulfonamide analogs—varying only the para substituent (e.g., -OCH3, -F, -NH2) or the sulfonyl alkyl group (e.g., -CH3)—computed lipophilicity (XLogP3) spans a range from -0.2 to 1.4, hydrogen bond donor counts differ, and molecular weight varies by over 90 g/mol [1][2][3]. These physicochemical differences directly affect solubility, membrane permeability, protein binding, and assay behavior. Prior class-level evidence demonstrates that thiazole-sulfonamide hybrids exhibit substituent-dependent inhibitory potency against carbonic anhydrase isoforms (IC50 range: 0.35 µM to >10 µM) and antioxidant activity (DPPH radical scavenging), confirming that generic substitution across the series without head-to-head data is scientifically unsound [4][5].

Quantitative Differentiation of (2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic Acid from Closest Structural Analogs: A Comparator-Based Evidence Guide for Procurement Decisions


Lipophilicity Tuning: Intermediate XLogP3 of 1.3 Offers Balanced Hydrophobicity Profile Relative to Para-Substituted Phenylsulfonamide Analogs

The target compound exhibits a computed XLogP3 value of 1.3, occupying a distinct intermediate position within the series of 4-substituted phenylsulfonamide analogs. This contrasts with the more polar methylsulfonyl analog ({2-[(methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid, CAS 62557-05-5, XLogP3 = -0.2) which has 1.5 log units lower lipophilicity, and closely approaches the 4-fluorophenyl analog (CAS 926202-75-7, XLogP3 = 1.4) [1][2][3]. The 4-methoxy substituent provides a favorable balance—offering greater permeability potential than the methylsulfonyl variant while retaining more hydrogen bond acceptor capacity (8 H-bond acceptors) than the fluoro analog [1].

Lipophilicity Drug-likeness Membrane permeability

Hydrogen Bond Donor Count of 2 vs. 3 in the 4-Aminophenyl Analog: Optimized Profile for Blood-Brain Barrier Penetration Screening

The target compound possesses 2 hydrogen bond donors (both from the sulfonamide NH and the carboxylic acid OH), whereas the 4-aminophenyl analog (CAS 135285-81-3) carries 3 hydrogen bond donors due to the additional aniline -NH2 group [1][2]. In CNS drug design, the widely accepted rule-of-thumb threshold for blood-brain barrier penetration is ≤3 H-bond donors; however, each additional H-bond donor reduces passive CNS permeability. The target compound's HBD count of 2 provides a more favorable predicted CNS penetration profile compared to the 4-aminophenyl analog while retaining higher H-bond acceptor capacity (8 acceptors) than the methylsulfonyl analog (7 acceptors) [2][3].

Blood-brain barrier CNS drug design Hydrogen bonding

Class-Level Carbonic Anhydrase Inhibitory Potential: Thiazole-2-Sulfonamide Scaffold Validated with Sub-Micromolar IC50 Activity

While no direct target-specific carbonic anhydrase (CA) IC50 data exist for the methoxyphenyl compound, class-level evidence from structurally analogous thiazole-sulfonamide hybrids provides a quantitative benchmark. Kılıcaslan et al. (2016) reported that sulfonamide-bearing thiazole compound 5b, which shares the identical 2-sulfonamido-thiazole-4-acetic acid core, inhibits human carbonic anhydrase isoforms hCA I and hCA II with IC50 = 0.35 µM and Ki = 0.33 µM [1]. This potency is within the range of clinically relevant sulfonamide CA inhibitors. The methoxyphenyl substituent on the target compound provides distinct electronic properties (σp ≈ -0.27 for OCH3) versus the substituents on compound 5b, suggesting differentiated isoform selectivity potential [2].

Carbonic anhydrase inhibition Glaucoma Anticancer

Thiazole-4-Acetic Acid Core as a Privileged Pharmacophore for Liver-Selective SCD1 Inhibition: Scaffold Validation for Metabolic Disease Screening

The thiazole-4-acetic acid core present in the target compound has been independently validated as a pharmacophore for stearoyl-CoA desaturase-1 (SCD1) inhibition, a target for diabetes, hepatic steatosis, and obesity. A series of thiazole-4-acetic acid derivatives were optimized to yield compound 48, a potent, liver-selective SCD1 inhibitor that demonstrated significant efficacy in rodent models of metabolic disease with sufficient safety margins in repeat-dose toxicology studies [1]. The target compound's acetic acid side chain at position 4 of the thiazole ring is a critical structural feature conserved in this pharmacophore model, distinguishing it from related thiazole-4-carboxylic acid analogs that lack the methylene spacer and exhibit different target engagement profiles [2].

SCD1 inhibition Metabolic disease Liver-selective targeting

Antioxidant Potential of 2-Aminothiazole Sulfonamide Class: DPPH Radical Scavenging Activity Validates the Scaffold for Oxidative Stress-Related Screening

A recent comprehensive study by Worachartcheewan et al. (2025) evaluated 2-aminothiazole sulfonamide derivatives (compounds 1-12) for antioxidant activity using DPPH and SOD-mimetic assays, confirming that the thiazole-sulfonamide scaffold possesses intrinsic radical-scavenging capability [1]. The target compound differs from this series by the presence of the acetic acid side chain at the thiazole 4-position, which introduces an additional ionizable moiety (pKa ~4.5 for the carboxylic acid) not present in the characterized antioxidant series. This structural feature may modulate both aqueous solubility (predicted enhanced solubility at physiological pH due to carboxylate formation) and metal-chelating antioxidant mechanisms, providing a differentiated profile within the broader class [2].

Antioxidant DPPH assay Oxidative stress

Vendor-Supplied Purity Benchmarking: ≥95% HPLC Purity with Refrigerated Storage Specification Ensures Reproducibility in Screening Campaigns

Multiple independent vendors including ChemScene (Cat. CS-0302890), Leyan (Product No. 1373560), and WanviBio supply the target compound at ≥95% purity [1]. Critically, ChemScene specifies storage conditions of 'Sealed in dry, 2-8°C,' indicating that the compound requires refrigerated storage to maintain purity—a practical procurement consideration not uniformly specified across all thiazole-4-acetic acid analogs . In contrast, the simpler methylsulfonyl analog (CAS 62557-05-5) carries GHS hazard statements H302 (harmful if swallowed) and H315 (causes skin irritation), requiring additional handling precautions that may affect high-throughput screening workflows . The 4-fluorophenyl analog (CAS 926202-75-7) has a lower density (1.6 g/cm³) compared to the target compound (1.5 g/cm³), a minor but potentially relevant factor for solution preparation accuracy .

Purity specification Storage stability Quality control

Optimized Research Application Scenarios for (2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic Acid Based on Validated Differentiating Evidence


Carbonic Anhydrase Isoform Selectivity Screening Panels

The thiazole-2-sulfonamide scaffold has validated sub-micromolar carbonic anhydrase inhibitory activity (IC50 = 0.35 µM for compound 5b against hCA I [1]). The target compound's 4-methoxyphenyl substituent offers an electron-donating group (Hammett σp = -0.27 for OCH3 [2]) not present in the published series, making it a rational inclusion in CA isoform selectivity panels. Its intermediate XLogP3 of 1.3 and 2 H-bond donors suggest potential for topical ocular formulation development, where balanced lipophilicity is critical for corneal penetration in glaucoma indications.

Metabolic Disease Drug Discovery: SCD1 Inhibitor Lead Optimization

The thiazole-4-acetic acid core is a privileged pharmacophore for liver-selective SCD1 inhibition, with compound 48 demonstrating in vivo efficacy in rodent models of diabetes and hepatic steatosis [1]. The target compound incorporates this validated core while introducing a 4-methoxybenzenesulfonamide moiety that occupies a distinct chemical space from the published amide-linked series. This structural divergence supports its use as a diversity element in SCD1 inhibitor library design or as a fragment for structure-based lead optimization.

CNS-Penetrant Compound Library Design

With a HBD count of 2—one donor fewer than the 4-aminophenyl analog (HBD = 3) [1]—and an XLogP3 of 1.3 compliant with the CNS MPO desirability range, the target compound is particularly well-suited for inclusion in blood-brain barrier penetrant screening libraries. Its TPSA of 142 Ų falls just above the 140 Ų threshold commonly cited for CNS penetration, positioning it as a boundary-pushing compound for evaluating CNS permeability SAR around the thiazole-sulfonamide chemotype [2].

Oxidative Stress and Antioxidant Mechanism Studies

The 2-aminothiazole sulfonamide class has demonstrated DPPH radical scavenging and SOD-mimetic antioxidant activities in a recent systematic SAR study [1]. The target compound distinguishes itself from this published series via the additional acetic acid moiety at the thiazole 4-position, introducing an ionizable carboxyl group (predicted pKa ~4.5) capable of pH-dependent solubility modulation and potential metal-chelating antioxidant mechanisms [2]. This dual functionality supports its application in investigating antioxidant mechanisms that depend on both radical scavenging and metal chelation.

Quote Request

Request a Quote for (2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.